N-isopropyl-N-(trifluoromethyl)piperidin-4-amine
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Overview
Description
N-isopropyl-N-(trifluoromethyl)piperidin-4-amine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoromethyl group (-CF3) is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reductive amination of piperidine derivatives with isopropylamine and trifluoromethyl ketones .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-N-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: N-isopropyl-N-(trifluoromethyl)piperidin-4-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic profiles .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-isopropyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-isopropyl-N-(trifluoromethyl)pyridin-4-amine
- N-isopropyl-N-(trifluoromethyl)piperidin-4-amine
- N-isopropyl-N-(trifluoromethyl)pyrrolidin-4-amine
Uniqueness: this compound is unique due to its specific combination of the piperidine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
Properties
Molecular Formula |
C9H17F3N2 |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
N-propan-2-yl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14(9(10,11)12)8-3-5-13-6-4-8/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
NSPNTYLIDNPXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
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